molecular formula C21H21NO5 B252978 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252978
M. Wt: 367.4 g/mol
InChI Key: XZYKVUPXJMWXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as AL-LAD, is a synthetic hallucinogenic drug that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and has similar effects on the human mind and body. AL-LAD is known for inducing altered states of consciousness, visual hallucinations, and profound spiritual experiences.

Mechanism of Action

1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of the receptor and the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The activation of the 5-HT2A receptor also leads to the activation of other receptors in the brain, which results in the profound psychedelic effects of 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Biochemical and Physiological Effects:
1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have profound effects on the human mind and body. It induces altered states of consciousness, visual hallucinations, and profound spiritual experiences. 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been found to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety.

Advantages and Limitations for Lab Experiments

1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it a useful tool for studying the receptor's function. 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is also stable and can be stored for long periods of time. However, 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a controlled substance and can only be used in labs with the proper permits and licenses. It also has potential health risks and should be handled with caution.

Future Directions

There are several future directions for the study of 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One direction is to study its therapeutic potential in the treatment of anxiety, depression, and addiction. Another direction is to study its effects on the brain and how it induces altered states of consciousness. Further research is also needed to fully understand the risks and benefits of 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one and its potential for abuse.
Conclusion:
In conclusion, 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic hallucinogenic drug that belongs to the lysergamide family. It is synthesized through a complex chemical reaction and has been studied for its effects on the human mind and body. 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by binding to serotonin receptors in the brain and induces altered states of consciousness, visual hallucinations, and profound spiritual experiences. It has several advantages for lab experiments but also has potential health risks. Further research is needed to fully understand its therapeutic potential and risks.

Synthesis Methods

1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is synthesized through a chemical reaction that involves the condensation of diethylamine, 2,5-dimethoxybenzaldehyde, allyl bromide, and indole-2-carboxylic acid. The reaction is carried out in the presence of a catalyst and solvent, and the product is purified through a series of chemical processes. The synthesis method of 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been used in scientific research to study its effects on the human mind and body. It has been found to induce altered states of consciousness, visual hallucinations, and profound spiritual experiences. 1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been studied for its potential therapeutic effects in the treatment of anxiety, depression, and addiction. However, more research is needed to fully understand its therapeutic potential.

properties

Product Name

1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C21H21NO5/c1-4-11-22-17-8-6-5-7-16(17)21(25,20(22)24)13-18(23)15-12-14(26-2)9-10-19(15)27-3/h4-10,12,25H,1,11,13H2,2-3H3

InChI Key

XZYKVUPXJMWXBW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

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